H-Pro-AMC hydrobromide salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-AMC typically involves the reaction of 4-methylumbelliferone with ammonia or an amine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Pro-AMC follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pro-AMC undergoes various chemical reactions, including:
Oxidation: Pro-AMC can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: Pro-AMC can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
Pro-AMC is extensively used in scientific research due to its versatile properties:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Helps in tracking biomolecules, evaluating cell functions, and distinguishing cell types.
Medicine: Used in diagnostic assays and imaging techniques.
Industry: Applied in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mechanism of Action
Pro-AMC exerts its effects through its fluorescent properties. When exposed to ultraviolet light, it emits fluorescence, which can be detected and measured. This property allows it to be used in various assays and imaging techniques to track and analyze biological molecules and structures .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the amino group.
4-Methylumbelliferone: Precursor to Pro-AMC, lacks the amino group.
Coumarin: Basic structure without any substituents
Uniqueness
Pro-AMC is unique due to its amino group, which enhances its chemical reactivity and fluorescent properties. This makes it more versatile and useful in a wider range of applications compared to its similar compounds .
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXTZWJAHQHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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